![molecular formula C11H12ClNO4 B2771703 3-Isobutoxy-4-nitrobenzoyl chloride CAS No. 1698052-94-6](/img/structure/B2771703.png)
3-Isobutoxy-4-nitrobenzoyl chloride
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Overview
Description
3-Isobutoxy-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C11H12ClNO4 . It is related to 4-nitrobenzoyl chloride, which has the formula C7H4ClNO3 .
Molecular Structure Analysis
The molecular structure of 3-Isobutoxy-4-nitrobenzoyl chloride consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The related compound, 4-nitrobenzoyl chloride, has a molecular weight of 185.565 .Scientific Research Applications
Inhibitors of Androgen Receptor—Coactivator Interaction
“3-Isobutoxy-4-nitrobenzoyl chloride” has been used in the synthesis of bis-benzamides, which are inhibitors of the interaction between androgen receptor (AR) and coactivator proteins . This interaction plays a critical role in AR-mediated prostate cancer (PCa) cell growth, and its inhibition is emerging as a promising strategy for PCa treatment .
Antiproliferative Activity
A compound synthesized using “3-Isobutoxy-4-nitrobenzoyl chloride” exhibited antiproliferative activity (IC50 value of 16 nM) on PCa cells . This suggests that the compound could potentially be used in cancer treatment .
Inhibition of AR–PELP1 Interaction
The compound synthesized using “3-Isobutoxy-4-nitrobenzoyl chloride” has been shown to inhibit the AR–PELP1 interaction and AR transactivation . This indicates that the compound could be used to disrupt critical protein-protein interactions in cancer cells .
Preparation of Polysubstituted Furanonaphthoquinoines
“3-Isobutoxy-4-nitrobenzoyl chloride” is used in the preparation of polysubstituted furanonaphthoquinoines . These compounds have various applications in medicinal chemistry .
Michael Addition Reactions
“3-Isobutoxy-4-nitrobenzoyl chloride” is involved in Michael addition reactions . These reactions are widely used in organic synthesis for the construction of carbon-carbon bonds .
Henry Reaction
“3-Isobutoxy-4-nitrobenzoyl chloride” is used in Henry reactions . These reactions are important tools in organic synthesis for the formation of carbon-nitrogen bonds .
O-Alkylation Reactions
“3-Isobutoxy-4-nitrobenzoyl chloride” is involved in O-alkylation reactions . These reactions are commonly used in organic synthesis for the introduction of alkyl groups .
Cycloaddition Reactions
“3-Isobutoxy-4-nitrobenzoyl chloride” is used in cycloaddition reactions . These reactions are a powerful tool in organic synthesis for the construction of cyclic compounds .
Safety and Hazards
Safety data for 4-nitrobenzoyl chloride indicates that it is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals and cause respiratory irritation . It’s reasonable to expect that 3-Isobutoxy-4-nitrobenzoyl chloride would have similar hazards due to its structural similarity.
Mechanism of Action
Target of Action
The primary target of 3-Isobutoxy-4-nitrobenzoyl chloride is the Androgen Receptor (AR) . The AR plays a critical role in prostate cancer cell growth, and its interaction with coactivator proteins is a key process in this disease .
Mode of Action
3-Isobutoxy-4-nitrobenzoyl chloride interacts with the AR to inhibit its interaction with coactivator proteins . This inhibition disrupts the AR-mediated signaling pathway, which is triggered by androgens . The compound’s nitro group at the N-terminus is essential for its biological activity .
Biochemical Pathways
The compound affects the AR-mediated signaling pathway . Upon androgen binding, AR undergoes a conformational change to form a hydrophobic cleft, recognized by AR coactivator proteins . The compound’s action inhibits this interaction, disrupting the pathway and affecting downstream effects such as cell proliferation .
Pharmacokinetics
Its effectiveness in inhibiting the ar-coactivator interaction suggests it has sufficient bioavailability to reach its target .
Result of Action
The compound’s action results in the inhibition of the AR-coactivator interaction, leading to the disruption of the AR-mediated signaling pathway . This disruption can inhibit prostate cancer cell growth .
properties
IUPAC Name |
3-(2-methylpropoxy)-4-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXNGSZRPZNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-4-nitrobenzoyl chloride |
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